Home > Products > Screening Compounds P95946 > 1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride
1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride - 2459963-15-4

1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride

Catalog Number: EVT-6342293
CAS Number: 2459963-15-4
Molecular Formula: C8H8ClF4NO
Molecular Weight: 245.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. It was discovered as part of a drug design strategy to find compounds structurally distinct from the clinical candidate TAK-915. [] Compound 20 robustly increases 3',5'-cyclic guanosine monophosphate (cGMP) levels in rat brains following oral administration and attenuates MK-801-induced episodic memory deficits in a passive avoidance task in rats. [] This supports the potential therapeutic use of PDE2A inhibitors for enhancing cognitive performance. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a highly potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor that has been advanced into human clinical trials. [, ] It demonstrates significant elevation of cGMP levels in mouse brains following oral administration and improves cognitive performance in a novel object recognition task in rats. []

Relevance: While not directly containing the methanamine hydrochloride moiety, TAK-915 shares the core trifluoromethoxyphenyl group with 1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride. The structural similarity, particularly the shared trifluoromethoxyphenyl group, suggests that TAK-915 may provide insights into the structure-activity relationships of PDE2A inhibitors and potentially inform the design of related compounds with similar activity. [, ] (https://www.semanticscholar.org/paper/6062cf8e405ce7e92c7a7e8f0c074cf0e3e9f619, https://www.semanticscholar.org/paper/e691791b14cca6dbb9978519380cf7044454a9ee)

4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor. It was shown to dose-dependently reduce brain and plasma Aβ(1-40) levels in APP-YAC transgenic mice. [] Its ED50 values for brain and plasma Aβ(1-40) reduction were 86 and 22 mg/kg p.o., respectively. [] The compound also dose-dependently increased brain concentrations of APP carboxy-terminal fragments, indicating gamma-secretase inhibition. []

4-[2-((1R)-1-{[(4-Chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

Compound Description: BMS-299897 is another orally active gamma-secretase inhibitor. It also effectively reduced both brain and plasma Aβ(1-40) in APP-YAC mice with ED50 values of 30 and 16 mg/kg p.o., respectively. [] Similarly to BMS-289948, BMS-299897 increased brain concentrations of APP carboxy-terminal fragments, suggesting gamma-secretase inhibition. [] In guinea pigs, BMS-299897 dose-dependently decreased cortical, cerebrospinal fluid, and plasma Aβ. []

1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine

Compound Description: This compound demonstrated potent acaricidal activity against various mite species, including Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri. [] It exhibited high activity against both adult mites and eggs. []

-(3-Chloro-4-trifluoromethoxy phenyl amino)-2- hydroxy-3-undecyl- [, ] benzoquinone (EOCF)

Compound Description: EOCF is a semisynthetic derivative of embelin, a naturally occurring hydroxybenzoquinone. [] EOCF exhibited better anticancer activity in melanoma cell lines than embelin and reduced B-RAF expression levels. [] It also demonstrated apoptotic activity, cell cycle arrest at the G0/G1 phase, and antimetastatic effects in melanoma cell lines. []

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: BAY 60-2770 is a NO-independent activator of soluble guanylyl cyclase (sGC) that increases the catalytic activity of both the heme-oxidized and heme-free forms of the enzyme. [] It exhibits vasodilator activity in both the pulmonary and systemic vascular beds. [] This activity is enhanced by the sGC inhibitor ODQ and nitric oxide synthase (NOS) inhibition, suggesting the involvement of heme-oxidized sGC activation in an NO-independent manner. []

3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)

Compound Description: This compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [] It binds with high affinity to the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site of mGluR5. [] In rodent models, VU0285683 demonstrated anxiolytic-like activity but did not potentiate phencyclidine-induced hyperlocomotor activity. []

(4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone (VU0092273)

Compound Description: VU0092273 is a positive allosteric modulator (PAM) of mGluR5, also binding to the MPEP site. [] This compound was further optimized to an orally active analog, N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172), which exhibits selectivity for mGluR5 and demonstrates antipsychotic activity in rodent models. []

5-[5-(4-Fluoro-2-hydroxy-phenyl)-furan-2-ylmethylene]-thiazolidine-2,4-dione (AS252424)

Compound Description: AS252424 is a selective inhibitor of the beta and gamma isoforms of phosphoinositide 3-kinase (PI3K). [] It was used to demonstrate the role of PI3K in mediating inhibitory odorant input to mammalian olfactory receptor neurons (ORNs). [] The study showed that blocking PI3K activity with AS252424 significantly reduced or eliminated the inhibition of octanol responses by citral in rat ORNs. []

7-Methyl-2-(4-morpholinyl)-9-[1-(phenylamino)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one (TGX221)

Compound Description: TGX221 is another selective inhibitor of the beta and gamma isoforms of PI3K. [] Like AS252424, it was used to study the role of PI3K in odorant inhibition in rat ORNs. [] Blocking PI3K activity with TGX221 significantly reduced the inhibitory effect of citral on octanol responses, further demonstrating the importance of PI3K in this process. []

(+)-cis-n-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine (CP-99,994)

Compound Description: CP-99,994 is an orally active neurokinin 1 (NK1) receptor antagonist. [] It was used in a study investigating the relationship between NK1 receptor occupancy in the gerbil striatum and the inhibition of NK1 agonist-induced foot tapping. [] The study demonstrated a significant positive correlation between the IC50 values for inhibition of ex vivo [125I]-substance P binding by NK1 antagonists and their EC50 values for inhibiting foot tapping, suggesting that increased NK1 receptor occupancy by antagonists parallels the inhibition of agonist-mediated behavior. []

5-[[2(S)-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-3(S)-phenyl-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (L-742,694)

Compound Description: L-742,694 is another orally active NK1 receptor antagonist. [] It was included in the same study investigating NK1 receptor occupancy and foot tapping behavior in gerbils as CP-99,994. [] The study results showed a positive correlation between NK1 receptor occupancy by antagonists and the inhibition of agonist-induced foot tapping, further supporting the role of NK1 receptors in this behavioral response. []

(S)-Carbamic acid 2-[4-(4-fluoro-benzoyl)-piperidin-1-yl]-1-phenyl-ethyl ester hydrochloride (YKP1447)

Compound Description: YKP1447 is a novel atypical antipsychotic drug that selectively binds to serotonin (5-HT2A, Ki=0.61 nM; 5-HT2C, Ki=20.7 nM) and dopamine (D2, Ki=45.9 nM; D3, Ki=42.1 nM) receptors. [] It exhibits antagonistic effects against apomorphine-induced cage climbing and DOI-induced head twitch behavior in mice. [] In rats, YKP1447 inhibits dextroamphetamine-induced hyperactivity and the conditioned avoidance response, but shows a relatively high therapeutic index with catalepsy observed only at much higher doses. []

Overview

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride is a synthetic compound that belongs to the class of phenylmethanamines. Its unique structure, featuring a trifluoromethoxy group, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The compound's specific interactions and reactivity patterns make it a subject of interest in both synthetic and medicinal chemistry.

Source

The compound is synthesized through various chemical reactions involving fluorinated aromatic compounds. It is often studied in the context of developing new drugs with improved pharmacological profiles due to the presence of fluorine atoms, which can enhance metabolic stability and lipophilicity.

Classification

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride can be classified as:

  • Phenylmethanamine: A member of the amine class with a phenyl group.
  • Fluorinated compound: Contains fluorine atoms that significantly influence its chemical properties.
  • Hydrochloride salt: The hydrochloride form indicates enhanced solubility and stability for pharmaceutical applications.
Synthesis Analysis

Methods

The synthesis of 1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available fluorinated phenols or anilines.
  2. Fluorination Reaction: Utilizing reagents such as fluorinating agents (e.g., sulfur tetrafluoride or select fluorides) to introduce the trifluoromethoxy group onto the aromatic ring.
  3. Amine Formation: The introduction of the methanamine moiety is achieved through reductive amination or nucleophilic substitution reactions.
  4. Hydrochloride Formation: The final step involves treating the base form of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Technical Details

The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride can be represented as follows:

  • Molecular Formula: C9H9ClF4N
  • Molecular Weight: Approximately 241.62 g/mol
  • Structural Features:
    • A phenyl ring substituted at positions 2 and 5 with a fluorine atom and a trifluoromethoxy group, respectively.
    • A methanamine group attached to the phenyl ring.

Data

Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within the molecule, revealing potential hydrogen bonding sites and molecular interactions that could influence biological activity.

Chemical Reactions Analysis

Reactions

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride can participate in various chemical reactions:

  • Nucleophilic Substitution: The methanamine group can act as a nucleophile in reactions with electrophiles, potentially leading to the formation of more complex molecules.
  • Reduction Reactions: Depending on substituents, reduction processes could modify functional groups within the molecule.

Technical Details

The reactivity profile is influenced by the electronegative fluorine atoms, which can stabilize certain intermediates or transition states during chemical transformations.

Mechanism of Action

Process

The mechanism of action for 1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride is not fully elucidated but may involve:

  • Receptor Interaction: Potential binding to neurotransmitter receptors or other biological targets due to its structural similarity to known pharmacophores.
  • Modulation of Biological Pathways: The compound may affect signaling pathways related to neurotransmission or metabolic processes.

Data

Further studies are required to characterize its pharmacodynamics and pharmacokinetics, including binding affinity studies and in vivo efficacy assessments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder when formed as a hydrochloride salt.
  • Solubility: Generally soluble in water due to the presence of the hydrochloride moiety; solubility may vary based on pH.

Chemical Properties

  • Stability: The presence of trifluoromethoxy groups often enhances chemical stability against hydrolysis and oxidation.
  • Reactivity: The compound may undergo typical amine reactivity, including acylation and alkylation reactions.

Relevant data from studies indicate that compounds with similar structures exhibit varied biological activities depending on their substitution patterns.

Applications

1-[2-Fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or metabolic diseases.
  • Research Tool: Utilized in studies investigating receptor interactions or metabolic pathways due to its unique structural features.

Properties

CAS Number

2459963-15-4

Product Name

1-[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine hydrochloride

Molecular Formula

C8H8ClF4NO

Molecular Weight

245.6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.